molecular formula C13H11ClFNO2 B11853883 Ethyl 4-chloro-5-fluoro-8-methylquinoline-3-carboxylate

Ethyl 4-chloro-5-fluoro-8-methylquinoline-3-carboxylate

Cat. No.: B11853883
M. Wt: 267.68 g/mol
InChI Key: YFALHVWBJPIDGH-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-5-fluoro-8-methylquinoline-3-carboxylate (CAS: 1019462-75-9) is a fluorinated and chlorinated quinoline derivative with a methyl substituent at the 8-position. The compound’s structure combines halogen atoms (Cl, F) and a methyl group, which may influence its electronic properties, solubility, and biological interactions.

Properties

Molecular Formula

C13H11ClFNO2

Molecular Weight

267.68 g/mol

IUPAC Name

ethyl 4-chloro-5-fluoro-8-methylquinoline-3-carboxylate

InChI

InChI=1S/C13H11ClFNO2/c1-3-18-13(17)8-6-16-12-7(2)4-5-9(15)10(12)11(8)14/h4-6H,3H2,1-2H3

InChI Key

YFALHVWBJPIDGH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(C=CC(=C2N=C1)C)F)Cl

Origin of Product

United States

Preparation Methods

Initial Quinoline Core Formation

A common starting material is 2-amino-4-methylbenzotrifluoride, which undergoes condensation with ethyl acetoacetate under acidic conditions to form the quinoline skeleton. This step typically employs polyphosphoric acid (PPA) as a cyclizing agent at 120–140°C, yielding ethyl 8-methylquinoline-3-carboxylate.

Reaction Conditions :

  • Temperature: 120–140°C

  • Catalyst: PPA (3 equiv)

  • Yield: 65–70%

Regioselective Fluorination

Fluorination at the 5-position is achieved using Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in acetonitrile. The reaction proceeds via electrophilic aromatic substitution, with the methyl group at C8 directing fluorination to C5 through steric and electronic effects.

Optimized Parameters :

  • Reagent: Selectfluor® (2.2 equiv)

  • Solvent: Acetonitrile

  • Temperature: 80°C, 12 hours

  • Yield: 55–60%

Chlorination at C4

Chlorination is performed using phosphorus oxychloride (POCl₃) under reflux. The ester group at C3 activates the ring toward electrophilic attack, favoring chlorination at C4.

Procedure :

  • Reagent: POCl₃ (5 equiv)

  • Temperature: 100°C, 3.5 hours

  • Workup: Quenching with ice-water, extraction with ethyl acetate

  • Yield: 85–90%

One-Pot Catalytic Synthesis

A patent (WO2015198349A1) describes a streamlined one-pot method using rhodium acetate as a catalyst. This approach reduces purification steps and improves atom economy.

Reaction Scheme

  • Substrates : 4-chloro-5-fluoroaniline and ethyl propiolate.

  • Catalyst : Rhodium acetate (2 mol%).

  • Conditions : Formic acid as a solvent, 20–30°C for 5–6 hours.

Key Advantages :

  • Eliminates intermediate isolation.

  • Yield: >80%.

Mechanistic Insight :
The rhodium catalyst facilitates [4+2] cycloaddition between the aniline and propiolate, followed by dehydrogenation to form the quinoline ring. Subsequent esterification and halogen retention are achieved in situ.

Comparative Analysis of Chlorination Agents

Chlorination AgentConditionsYield (%)Purity (%)Reference
POCl₃100°C, 3.5 h85–90>95
SOCl₂Reflux, 8 h70–7590
NCS (in DMF)80°C, 12 h60–6585

Phosphorus oxychloride (POCl₃) emerges as the superior agent due to higher yields and shorter reaction times, though it requires careful handling due to toxicity.

Purification and Characterization

Chromatographic Techniques

Crude product purification employs silica gel column chromatography with ethyl acetate/hexane (1:4 v/v). The ester group’s polarity facilitates separation from non-polar byproducts.

Spectroscopic Confirmation

  • ¹H NMR (CDCl₃): δ 1.54 (t, 3H, -CH₂CH₃), 2.45 (s, 3H, -CH₃), 4.60 (q, 2H, -OCH₂), 7.90–8.46 (m, 3H, aromatic).

  • MS (ESI) : m/z 267.68 [M+H]⁺, confirming molecular weight.

Scale-Up Challenges and Industrial Feasibility

While lab-scale syntheses achieve respectable yields, industrial production faces hurdles:

  • Cost of Catalysts : Rhodium-based systems (one-pot method) are expensive but offset by reduced steps.

  • Waste Management : POCl₃ generates acidic waste, requiring neutralization protocols.

  • Regioselectivity Control : Ensuring exclusive C5 fluorination demands precise stoichiometry of Selectfluor®.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-5-fluoro-8-methylquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 4-chloro-5-fluoro-8-methylquinoline-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-chloro-5-fluoro-8-methylquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinoline core allows it to intercalate with DNA, inhibiting the replication of certain microorganisms. Additionally, it can bind to enzyme active sites, disrupting their normal function and leading to antimicrobial effects .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key structural analogs differ in substituent positions and functional groups, leading to variations in physicochemical properties and reactivity:

Compound Name Substituents Molecular Formula Molecular Weight Key Differences
Ethyl 4-chloro-5-fluoro-8-methylquinoline-3-carboxylate Cl (4), F (5), CH₃ (8) C₁₃H₁₁ClFNO₂* ~269.67 g/mol Methyl at 8-position enhances steric bulk; may improve metabolic stability.
Ethyl 4-chloro-7-fluoroquinoline-3-carboxylate (CAS: 26893-13-0) Cl (4), F (7) C₁₂H₉ClFNO₂ 253.66 g/mol Lacks methyl group; fluoro at 7-position alters electronic distribution.
Ethyl 8-bromo-4-chloro-5-fluoroquinoline-3-carboxylate (CAS: 1260650-59-6) Cl (4), F (5), Br (8) C₁₂H₈BrClFNO₂ 347.56 g/mol Bromine at 8-position increases molecular weight and polarizability.
Ethyl 5-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate (CAS: 1019015-59-8) Cl (5), F (8), OH (4) C₁₂H₉ClFNO₃ 269.66 g/mol Hydroxyl group at 4-position increases polarity and hydrogen-bonding potential.
Ethyl 4-chloro-6-fluoro-8-methoxyquinoline-3-carboxylate (CAS: 334971-28-7) Cl (4), F (6), OCH₃ (8) C₁₃H₁₁ClFNO₃ 299.68 g/mol Methoxy group at 8-position improves solubility but reduces lipophilicity.

*Estimated based on structural analogs.

Physicochemical Properties

  • Molecular Weight: Halogen substituents (Cl, F, Br) significantly increase molecular weight compared to non-halogenated analogs. For example, bromine substitution raises the molecular weight to 347.56 g/mol .
  • Polarity: Hydroxyl and methoxy groups enhance polarity, as seen in Ethyl 5-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate (C₁₂H₉ClFNO₃) and Ethyl 4-chloro-6-fluoro-8-methoxyquinoline-3-carboxylate .

Research Implications

The methyl group at the 8-position in this compound may offer advantages in drug design, such as reduced metabolism or enhanced target binding compared to halogen-only analogs. However, substituent choice (e.g., bromine vs. methoxy) must balance solubility, stability, and bioavailability. Further studies on crystallography (using tools like SHELX ) and biological activity are needed to validate these hypotheses.

Biological Activity

Ethyl 4-chloro-5-fluoro-8-methylquinoline-3-carboxylate is a compound belonging to the quinoline family, which has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Molecular Formula : C12H10ClFNO2
Molecular Weight : 249.67 g/mol
Key Features : The compound features a chloro group at position 4, a fluoro group at position 5, and a methyl group at position 8 of the quinoline ring system.

Synthesis Methods

The synthesis of this compound typically involves several steps, including:

  • Formation of the Quinoline Core : Utilizing starting materials like isatoic anhydride and ethyl acetoacetate.
  • Halogenation : Introducing chlorine and fluorine substituents via electrophilic aromatic substitution.
  • Esterification : Converting the carboxylic acid derivative into the ethyl ester form.

Antimicrobial Properties

Quinoline derivatives, including this compound, have demonstrated significant antimicrobial activity against various pathogens. Studies suggest that these compounds exhibit both antibacterial and antifungal properties. For example:

  • Antibacterial Activity : The compound has shown effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) indicating potent activity.
  • Antifungal Activity : It has also been evaluated against fungal strains, demonstrating varying degrees of efficacy.

Anticancer Activity

Research has highlighted the anticancer potential of this compound through various in vitro assays:

  • Cell Line Studies : The compound was tested against several cancer cell lines, including:
    • H-460 (non-small-cell lung cancer)
    • HT-29 (colon cancer)
    • HepG2 (liver cancer)
    • SGC-7901 (stomach cancer)
    Table 1 summarizes the IC50 values obtained from these studies:
Cell LineIC50 Value (µM)Comparative Control
H-4600.55Gefitinib
HT-290.33Gefitinib
HepG21.24Gefitinib
SGC-79012.00Gefitinib

The compound exhibited superior antiproliferative activity compared to standard treatments, indicating its potential as a lead compound for further development.

The mechanism by which this compound exerts its biological effects involves several pathways:

  • DNA Intercalation : The quinoline core can intercalate with DNA, disrupting replication processes in microorganisms and cancer cells.
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism and proliferation, leading to apoptosis in cancer cells.

Case Studies

Several studies have focused on the biological evaluation of quinoline derivatives:

  • Study on Antiproliferative Activity : A study published in PMC6268466 evaluated various quinoline derivatives for their antiproliferative effects against multiple cancer cell lines. This compound emerged as one of the most promising candidates due to its low IC50 values compared to existing therapies .
  • Antimicrobial Evaluation : Another study highlighted its antimicrobial properties against resistant bacterial strains, showing that modifications in the quinoline structure can enhance activity against specific pathogens.

Q & A

Q. What protocols ensure reproducibility in biological assays?

  • Guidelines :
  • Use ATCC-certified bacterial strains and CLSI guidelines for MIC testing .
  • Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO <1% v/v) .

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